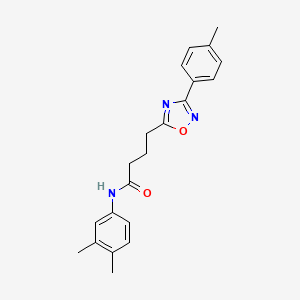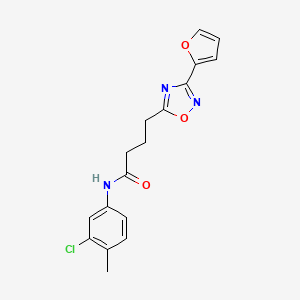
N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as CMPOB, and it has been found to possess several unique biochemical and physiological properties that make it an attractive candidate for drug development.
Mécanisme D'action
The mechanism of action of CMPOB is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways that are involved in cell growth and proliferation. CMPOB has been found to selectively target cancer cells, inducing apoptosis through the activation of caspase enzymes. CMPOB has also been found to inhibit the activity of several inflammatory enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
CMPOB has several unique biochemical and physiological effects that make it an attractive candidate for drug development. Studies have shown that CMPOB can selectively target cancer cells, inducing apoptosis while leaving healthy cells unaffected. CMPOB has also been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CMPOB has been found to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CMPOB in lab experiments is its high purity and high yields. The synthesis of CMPOB has been optimized to yield high purity and high yields, making it a viable candidate for drug development. Additionally, CMPOB has been found to selectively target cancer cells, inducing apoptosis while leaving healthy cells unaffected. However, one of the main limitations of using CMPOB in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research and development of CMPOB. One potential direction is the further optimization of the synthesis process to increase efficiency and reduce costs. Another potential direction is the development of novel drug delivery systems that can target specific tissues or organs. Additionally, further research is needed to fully understand the mechanism of action of CMPOB and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of CMPOB in humans.
Méthodes De Synthèse
The synthesis of CMPOB is a complex process that involves several steps. The starting materials for the synthesis include 3-chloro-4-methylphenylamine, furan-2-carboxylic acid, and 5-amino-1,2,4-oxadiazole. These materials are reacted together in the presence of various reagents to form the final product, CMPOB. The synthesis of CMPOB has been optimized to yield high purity and high yields, making it a viable candidate for drug development.
Applications De Recherche Scientifique
CMPOB has been the subject of several scientific studies, and it has been found to possess several potential therapeutic applications. One of the most promising applications of CMPOB is its ability to inhibit the growth of cancer cells. Studies have shown that CMPOB can selectively target cancer cells and induce apoptosis, which is the process of programmed cell death. CMPOB has also been found to possess anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c1-11-7-8-12(10-13(11)18)19-15(22)5-2-6-16-20-17(21-24-16)14-4-3-9-23-14/h3-4,7-10H,2,5-6H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCNJGWRZNSONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylsulfamoyl)-N-[(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B7688494.png)

![1-{N'-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}-N-(3-chloro-4-methoxyphenyl)formamide](/img/structure/B7688513.png)
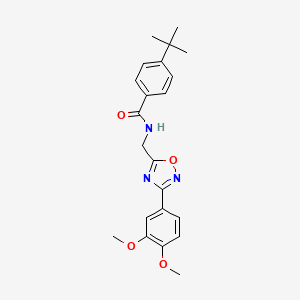
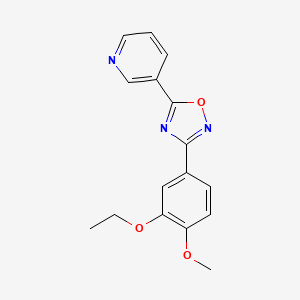

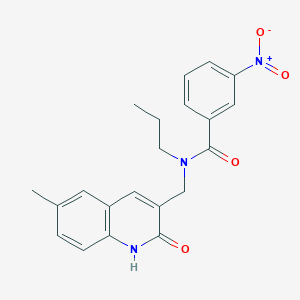
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688572.png)
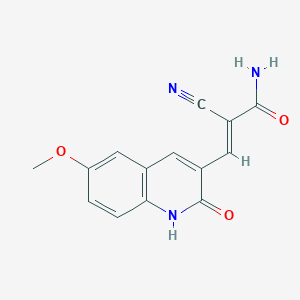
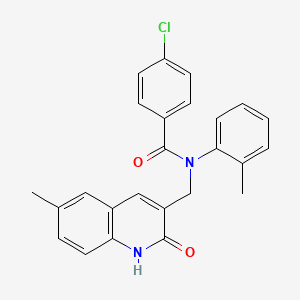
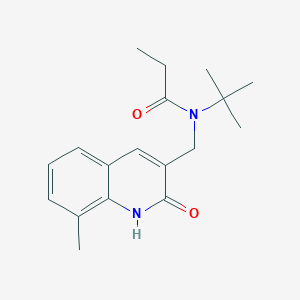
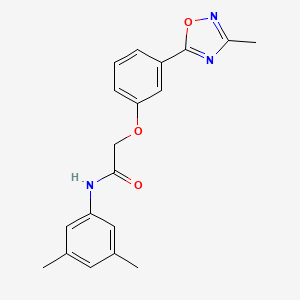
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
